乳酸グルコン酸カルシウム

概要

説明

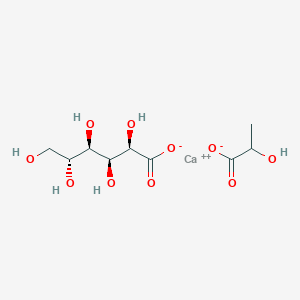

乳酸グルコン酸カルシウムは、カルシウム、乳酸、グルコン酸の可溶性塩です。高い溶解性と中性味が特徴で、発泡性カルシウム錠剤によく使用されます。 この化合物の化学式は Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O です 。 スイスのサンドス社によって初めて開発され、機能性食品や強化食品業界で広く使用されています .

科学的研究の応用

作用機序

乳酸グルコン酸カルシウムは、胃腸管などの水性環境中で、カルシウムイオンと乳酸イオンおよびグルコン酸イオンに解離することによって効果を発揮します。 カルシウムイオンは、骨の健康、筋肉機能、神経伝達など、さまざまな生理学的プロセスにおいて重要な役割を果たします 。 乳酸イオンとグルコン酸イオンは、エネルギー源として役立ち、代謝経路に関与します .

類似の化合物との比較

類似の化合物

炭酸カルシウム: 元素カルシウムの含有量が最も多いですが、最適な吸収には酸性環境が必要です.

クエン酸カルシウム: 炭酸カルシウムよりも吸収率が高く、食事と一緒に摂取する必要はありません.

グルコン酸カルシウム: 乳酸グルコン酸カルシウムと比較して、元素カルシウムの含有量は少ないですが、同様の用途で使用されます.

酢酸カルシウム: 主に腎臓病患者のリン酸結合剤として使用されます.

乳酸カルシウム: 乳酸グルコン酸カルシウムに似ていますが、溶解度と生物学的利用能が低いです.

独自性

乳酸グルコン酸カルシウムは、高い溶解性、中性味、高い生物学的利用能によって特徴付けられます。 これらの特性は、この化合物を、栄養補助食品、食品強化剤、および医療用アプリケーションで使用するための優れた選択肢にします .

生化学分析

Cellular Effects

Calcium lactate gluconate influences various cellular processes by modulating calcium levels within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, increased intracellular calcium levels due to calcium lactate gluconate can activate signaling pathways like the calcium/calmodulin-dependent protein kinase (CaMK) pathway, which influences gene expression and metabolic activities. Additionally, calcium lactate gluconate can enhance osteoblast activity, promoting bone formation and mineralization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium lactate gluconate can change over time The stability and degradation of calcium lactate gluconate are crucial factorsIn vitro assays using osteoblast-like cells have demonstrated that calcium lactate gluconate can induce osteogenic differentiation over a period of days to weeks .

準備方法

合成経路と反応条件

乳酸グルコン酸カルシウムは、グルコン酸δ-ラクトンと炭酸カルシウムを80〜90℃で反応させることで合成できます。この反応により、グルコン酸カルシウムの水溶液が得られます。次に、この溶液を薬用活性炭で処理し、同じ温度で30分間保存します。混合物は熱いうちにろ過し、30〜40℃に冷却した後、種結晶を加えます。さらに溶液を10〜20℃に冷却し、撹拌して8〜12時間結晶化させます。 最終製品は、遠心分離ろ過、粉砕、およびろ過ケーキの乾燥によって得られます .

工業生産方法

乳酸グルコン酸カルシウムの工業生産には、炭酸カルシウムまたは水酸化カルシウムなどのカルシウム鉱物源の存在下で、炭水化物を発酵させる方法が用いられます 。この方法は、最終製品の収率と純度を高めることができます。

化学反応の分析

反応の種類

乳酸グルコン酸カルシウムは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて炭酸カルシウムやその他の副生成物を生成することができます。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: 乳酸グルコン酸カルシウムは、カルシウムイオンが他の金属イオンに置き換わる置換反応を起こす可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。反応は通常、制御された温度とpH条件下で行われ、目的の生成物の生成が保証されます。

生成される主な生成物

これらの反応から生成される主な生成物には、炭酸カルシウム、シュウ酸カルシウム、およびその他のカルシウム塩が含まれ、使用される特定の反応条件と試薬によって異なります .

類似化合物との比較

Similar Compounds

Calcium Carbonate: Contains the highest amount of elemental calcium but requires an acidic environment for optimal absorption.

Calcium Citrate: Better absorbed than calcium carbonate and can be taken without food.

Calcium Gluconate: Contains less elemental calcium compared to calcium lactate gluconate but is used in similar applications.

Calcium Acetate: Used primarily as a phosphate binder in patients with kidney disease.

Calcium Lactate: Similar to calcium lactate gluconate but with a lower solubility and bioavailability.

Uniqueness

Calcium lactate gluconate is unique due to its high solubility, neutral taste, and high bioavailability. These properties make it an excellent choice for use in dietary supplements, food fortification, and medical applications .

生物活性

Calcium lactate gluconate (CLG) is a compound that combines calcium lactate and calcium gluconate, widely recognized for its high solubility and bioavailability. This article delves into the biological activity of CLG, examining its mechanisms of action, pharmacokinetics, and applications in various fields, supported by data tables and relevant research findings.

Calcium lactate gluconate is a soluble salt that dissociates in aqueous environments into calcium cations and lactic acid anions. The calcium ions play a crucial role in several physiological processes, including:

- Signal Transduction : Calcium ions are vital for nerve impulse transmission and muscle contraction.

- Metabolic Pathways : Lactic acid is involved in gluconeogenesis, influencing energy metabolism.

Biochemical Pathways

The compound enhances cellular functions by modulating calcium levels, which can activate signaling pathways such as the calcium/calmodulin-dependent protein kinase (CaMK) pathway. This pathway is critical for gene expression and metabolic activities, particularly in osteoblasts, where it promotes bone formation and mineralization .

Pharmacokinetics

Approximately one-third of the administered dose of CLG is absorbed from the small intestine. Studies indicate that CLG effectively increases serum calcium levels and urinary calcium excretion shortly after ingestion. However, the duration of effect tends to be shorter compared to other calcium salts like calcium carbonate .

1. Bone Mineral Density

A review of human studies suggests that CLG significantly increases bone mineral density more consistently than other calcium salts. This property makes it particularly beneficial for individuals at risk of osteoporosis .

2. Short-term Effects on Calcium Metabolism

A study involving fasting subjects demonstrated that administration of 1 g of CLG resulted in a rapid increase in serum calcium levels, with urinary excretion also rising significantly. Although the peak responses were similar across different calcium salts, the duration was notably shorter for CLG .

3. Nutritional Applications

CLG has been used in postoperative nutritional evaluations. A study indicated that patients receiving CLG exhibited improved nutritional status post-surgery compared to controls, with significant reductions in malnutrition rates and complications .

Data Tables

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Calcium Supplementation Study | Healthy elderly volunteers | 1 g CLG | Increased serum calcium; shorter duration of effect compared to others |

| Postoperative Evaluation | Gastric cancer patients | 2940 mg CLG | Improved nutritional status; lower complication rates |

Applications in Medicine and Industry

CLG is utilized not only as a dietary supplement but also in food fortification due to its excellent solubility and neutral taste. It is commonly found in beverages and food products aimed at enhancing calcium intake without altering flavor profiles . Additionally, its role as a reagent in analytical chemistry underscores its versatility across different scientific fields.

特性

IUPAC Name |

calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNEBQRTUXXLT-ZBHRUSISSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11116-97-5 | |

| Record name | Calcium lactate gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While not directly addressed in the provided research, calcium lactate gluconate serves as a calcium source. Once ingested, it dissociates into calcium ions, which are essential for bone formation, mineralization, and maintenance. [, ] These ions are absorbed in the gut and contribute to overall calcium homeostasis. [, ]

ANone: Calcium lactate gluconate, a double salt of gluconic acid, has the molecular formula C12H22CaO14. Its molecular weight is 430.37 g/mol.

ANone: The provided research does not delve into specific spectroscopic analyses of calcium lactate gluconate.

ANone: Research highlights the excellent solubility and stability of calcium lactate gluconate in various food matrices. [, ] This property makes it particularly suitable for fortifying beverages like apple juice [] and soy-corn milk. []

ANone: Studies demonstrate the stability of calcium lactate gluconate in apple juice for up to 30 weeks of storage, indicating its suitability for products with extended shelf-lives. []

ANone: The provided research focuses on calcium lactate gluconate's role as a calcium supplement and does not explore its potential catalytic properties.

ANone: The provided literature primarily focuses on experimental investigations and does not include computational studies on calcium lactate gluconate.

ANone: Research suggests that calcium lactate gluconate shows good stability in various food matrices like apple juice [] and soy-corn milk [], even at different storage temperatures. []

ANone: While specific regulatory information is not detailed in the provided research, it is crucial to adhere to all relevant safety and regulatory guidelines when using calcium lactate gluconate in any product.

ANone: One study observed that calcium yeast resulted in a three-fold greater urinary excretion of calcium compared to calcium gluconate, suggesting potentially higher absorption. [] This highlights the variability in bioavailability among different forms of calcium salts.

ANone: Studies demonstrate the efficacy of a dietary supplement containing calcium lactate gluconate in reducing serum phosphorus levels in dogs [, ] and cats [, ] with chronic kidney disease.

ANone: Research in a rat model of osteoarthritis suggests that a mixture containing calcium lactate gluconate helped preserve bone mass and strength, pointing towards potential anti-osteoporotic effects. []

ANone: The concept of "resistance" is not directly applicable to calcium lactate gluconate as it functions primarily as a calcium source rather than a drug with a specific molecular target.

ANone: A single oral dose toxicity test in rats showed no treatment-related mortalities or adverse effects up to the highest dose tested (2000 mg/kg body weight), suggesting a favorable safety profile. []

ANone: The provided research does not delve into these specific aspects related to calcium lactate gluconate.

ANone: Research on calcium lactate gluconate demonstrates a multidisciplinary approach encompassing food science, nutrition, pharmaceutical sciences, and veterinary medicine. [, , , , , ] For instance, understanding its physicochemical properties is essential for formulating stable and palatable food products, while its biological effects are investigated in animal models and clinical studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。